Cas no 1185282-01-2 ((S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide)

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide structure
1185282-01-2 structure
Product name:(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
CAS No:1185282-01-2
MF:C20H21N4O2F
MW:368.40474
CID:848800

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
    • N-​[(1S)-​1-​(aminocarbonyl)-​2-​methylpropyl]-​1-​[(4-​fluorophenyl)methyl]-​1H-​indazole-​3-​carboxamide
    • AB-FUBINACA
    • AB-FUBINACA (exempt preparation)
    • AB-FUBINACA RM
    • AB-FUBINACA solution
    • N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide
    • N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide
    • AK142191
    • N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
    • N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide (100 µg
    • SureCN1217062
    • WTI-11986
    • Inchi: InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)25(24-18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1
    • InChI Key: AKOOIMKXADOPDA-KRWDZBQOSA-N
    • SMILES: CC([C@H](NC(C1=NN(C2=CC=CC=C21)CC3=CC=C(F)C=C3)=O)C(N)=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7

Experimental Properties

  • Density: 1.30±0.1 g/cm3 (20 ºC 760 Torr),
  • Flash Point: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • Solubility: Insuluble (2.0E-3 g/L) (25 ºC),
  • Color/Form: 100 μg/mL in methanol

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide Security Information

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S-065-1ML
(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide
1185282-01-2 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant
1ML
817.6 2021-05-13
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci74978-1mg
AB-FUBINACA (CRM)
1185282-01-2 98%
1mg
¥1199.00 2022-04-26

(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide Related Literature

Additional information on (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Comprehensive Overview of (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (CAS No. 1185282-01-2)

The compound (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, identified by its CAS number 1185282-01-2, is a specialized organic molecule with significant potential in pharmaceutical research and development. This molecule features a unique indazole-3-carboxamide core, coupled with a 4-fluorobenzyl group and an amino acid-derived side chain, making it a subject of interest for drug discovery. Its stereospecific (S)-configuration further enhances its biological relevance, particularly in targeting enzyme-substrate interactions.

In recent years, the demand for small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapies. Researchers are increasingly focusing on compounds like 1185282-01-2 due to their potential applications in kinase inhibition and signal transduction pathways. The presence of the fluorobenzyl moiety is particularly noteworthy, as fluorine substitution often improves metabolic stability and bioavailability—a hot topic in medicinal chemistry optimization.

The synthesis of (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide involves multi-step organic reactions, including amide coupling and chiral resolution. Its structural complexity requires rigorous analytical characterization, often employing techniques like HPLC, NMR, and mass spectrometry. These methods ensure the compound’s purity and stereochemical integrity, critical for reproducible research outcomes. The growing interest in high-throughput screening has also amplified the need for well-characterized reference standards like this compound.

From a therapeutic perspective, the indazole scaffold is a privileged structure in drug design, frequently found in anticancer and anti-inflammatory agents. The 4-fluorobenzyl group in 1185282-01-2 may enhance binding affinity to specific protein targets, a feature explored in structure-activity relationship (SAR) studies. Such investigations align with the broader trend of computational drug design, where molecular docking and AI-driven predictive modeling are revolutionizing lead optimization.

Beyond its pharmaceutical applications, CAS 1185282-01-2 is also relevant in chemical biology as a tool compound for probing biological mechanisms. Its carboxamide functionality allows for interactions with proteases or kinases, making it valuable for mechanistic studies. This dual utility—both as a potential therapeutic and a research tool—underscores its versatility in modern science.

In summary, (S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide represents a compelling case study in rational drug design and chemical innovation. Its structural features and potential applications resonate with current trends in personalized medicine and biomarker discovery, ensuring its continued relevance in scientific discourse.

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